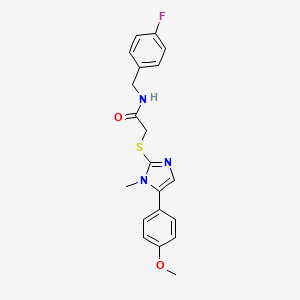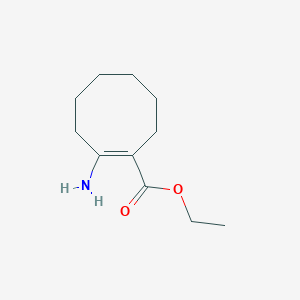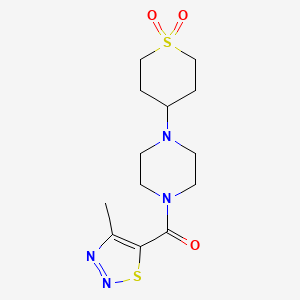
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to be a piperazine derivative, which are known to have a wide range of therapeutic uses, being found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties1. The flexibility of the piperazine ring as a pharmacophore allows for the discovery of drug-like elements, and modification of substituents on the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamics of resulting molecules1.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, piperazine derivatives can be synthesized through various methods, including cyclization, substitution, and addition reactions. The exact method would depend on the specific substituents attached to the piperazine ring.Molecular Structure Analysis
The molecular structure of a compound can greatly influence its physical and chemical properties, as well as its biological activity. In this case, the presence of a piperazine ring, a thiadiazole ring, and a thiopyran ring could potentially confer a variety of properties to the compound. However, without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, piperazine derivatives are known to undergo a variety of reactions, including acylation, alkylation, and various cyclization reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. In this case, the presence of a piperazine ring, a thiadiazole ring, and a thiopyran ring could potentially confer a variety of properties to the compound. However, without more specific information, it’s difficult to provide a detailed analysis.Scientific Research Applications
Synthesis and Antimicrobial Potential
A study conducted by Gharu (2014) explored the synthesis of a new class of thiadiazole, which includes compounds similar to (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone. This class was created using an efficient microwave-assisted green synthetic approach. The synthesized compounds demonstrated potential in antioxidant activity and were also screened for antibacterial properties (Gharu, 2014).
Biological Activities of Novel Derivatives
Xia (2015) synthesized a series of 1,3,4-thiadiazole amide compounds containing piperazine, which showed inhibitory effects on Xanthomonas campestris pv. oryzae, indicating their potential as antimicrobial agents. Additionally, some derivatives demonstrated antiviral activity against tobacco mosaic virus (Xia, 2015).
Antimicrobial and Antiviral Properties
Patel et al. (2011) conducted research on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds similar to our chemical of interest. These derivatives were found to exhibit variable and modest activity against certain bacteria and fungi, highlighting their potential in antimicrobial applications (Patel et al., 2011).
Safety And Hazards
Future Directions
Piperazine derivatives are a rich source of pharmacologically active compounds, and there is ongoing research into their potential applications1. This compound, with its combination of a piperazine ring, a thiadiazole ring, and a thiopyran ring, could potentially be of interest in this context.
Please note that this is a general analysis based on the structural components of the compound. For a more detailed and specific analysis, more information would be needed.
properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-10-12(21-15-14-10)13(18)17-6-4-16(5-7-17)11-2-8-22(19,20)9-3-11/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZSXBDUJJMFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

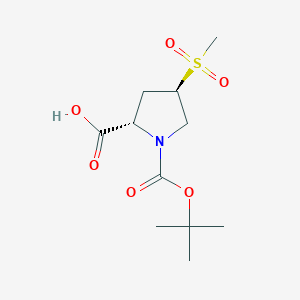
![3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2586572.png)
![11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2586575.png)
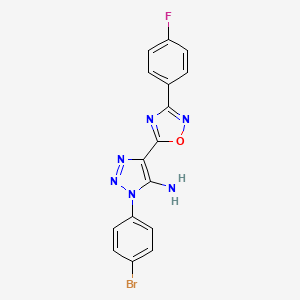
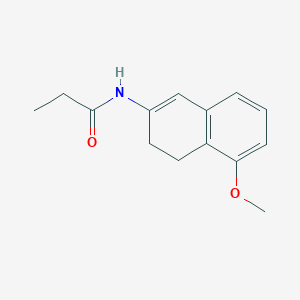
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2586580.png)

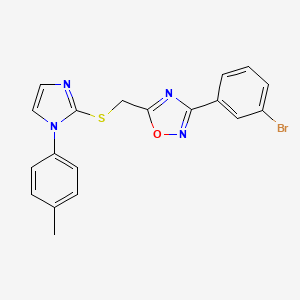
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586585.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)
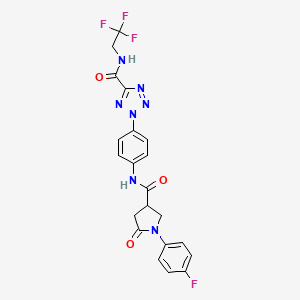
![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2586590.png)
